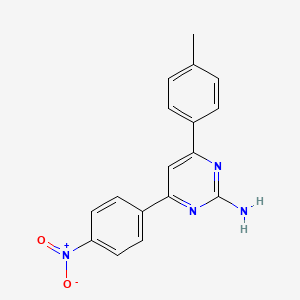
4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, also known as 4-NPPT, is an organic compound that belongs to the class of pyrimidine derivatives. It is a colorless, crystalline solid that has a molecular weight of 417.45 g/mol and a melting point of 231-233°C. The compound is of interest due to its potential application in various scientific research fields, such as in the synthesis of drugs, as an analytical tool, and in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been widely used in scientific research due to its potential applications. It has been used as an analytical tool for the detection of various compounds, such as amino acids, peptides, and nucleic acids. Additionally, it has been used in the synthesis of drugs, such as antifungal agents, and has been used in the study of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may lead to increased levels of acetylcholine, which may have various effects on the body, such as increased alertness and improved memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine are currently being studied. Preliminary studies suggest that the compound may have various effects on the body, such as increased alertness, improved memory, and increased focus. Additionally, the compound has been shown to have antifungal activity and has also been shown to have potential anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in laboratory experiments is its ease of synthesis and availability. Additionally, the compound is relatively stable and has a low toxicity profile, making it suitable for use in laboratory experiments. The main limitation of using 4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in laboratory experiments is the lack of detailed information regarding its mechanism of action and potential side effects.
Zukünftige Richtungen
The potential applications of 4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine are vast and there are many future directions that can be taken. These include further studies into the compound’s mechanism of action, as well as its potential effects on biochemical and physiological processes. Additionally, further research into the compound’s potential applications in drug synthesis and its potential use as an analytical tool should be explored. Finally, further studies into the compound’s potential side effects and toxicity should also be conducted.
Synthesemethoden
4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine can be synthesized by a two-step procedure. The first step involves the nitration of 4-methyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine with nitric acid in acetic acid, followed by the reduction of the nitro group with sodium borohydride. The second step involves the condensation of 4-nitrophenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine with ethylenediamine to form the desired compound.
Eigenschaften
IUPAC Name |
4-(4-nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5/c1-26-16-8-12(9-17(27-2)18(16)28-3)15-10-14(21-19(20)22-15)11-4-6-13(7-5-11)23(24)25/h4-10H,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYDTPYYULLNDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














